B1558822 Recombinant Staphylococcal Protein A

Recombinant Staphylococcal Protein A

Cat. No.: B1558822
M. Wt: 30 kDa
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Staphylococcal Protein A

The discovery of Staphylococcal Protein A traces back to 1940, when William F. Verwey observed that a protein fraction from S. aureus non-specifically precipitated antibodies from rabbit antisera. Initially misclassified as a polysaccharide, Jensen et al. later confirmed its proteinaceous nature in 1958 and designated it "Antigen A". By 1962, Löfkvist and Sjöquist definitively characterized it as a surface protein, naming it "Protein A". Early studies revealed its ability to bind immunoglobulins, particularly the Fc region of IgG, which disrupted opsonization and phagocytosis—a mechanism critical for S. aureus immune evasion.

Protein A’s structural elucidation followed in subsequent decades. Crystallographic studies in the 1980s identified its five homologous immunoglobulin-binding domains, each forming a three-helix bundle. These domains interact with IgG’s heavy chain, with additional binding activity toward the Fab region of human VH3-family immunoglobulins, positioning Protein A as a B-cell superantigen.

Transition from Native Protein A to Recombinant Production

Native Protein A extraction from S. aureus posed challenges, including contamination with endotoxins, hemolysins, and host cell proteins. The advent of recombinant DNA technology in the 1980s enabled the cloning of the spa gene into heterologous systems like Escherichia coli and Pichia pastoris, yielding higher purity and scalability.

Key Advances in Recombinant Production:

  • Genetic Modifications : The native spa gene was truncated to remove non-essential regions (e.g., cell wall–binding domains), resulting in a 41–45 kDa polypeptide with optimized IgG-binding activity.
  • Expression Systems :
    • E. coli: Dominates industrial production due to rapid growth and high yields (e.g., 17–34 mg/L for unlabeled proteins).
    • P. pastoris: Preferred for secreting soluble, correctly folded proteins with human-compatible post-translational modifications.
  • Purification Techniques : Affinity chromatography using IgG resins ensures >95% purity, bypassing contaminants inherent to native extraction.

Table 1: Comparison of Native and Recombinant Protein A

Property Native Protein A Recombinant Protein A
Source S. aureus cell wall E. coli or P. pastoris
Molecular Weight ~42 kDa 35.5–45 kDa
Endotoxins Present <0.1 EU/mg
IgG-Binding Specificity Fc and Fab regions Fc region only (engineered variants)
Yield Low 14–34 mg/L

Sources:

Biological Significance in Staphylococcus aureus Pathogenesis

Protein A is a cornerstone of S. aureus immune evasion. Its dual binding activity—targeting both Fc and Fab regions of immunoglobulins—subverts adaptive immunity through two mechanisms:

  • Fc-Mediated Immune Suppression :

    • By binding IgG’s Fc region, Protein A obstructs antibody-mediated opsonization and phagocytosis, allowing bacterial persistence in host tissues.
    • Structural studies show Fc binding occurs between the CH2 and CH3 domains, sterically hindering Fc receptor interactions.
  • Fab-Mediated B-Cell Superantigen Activity :

    • Protein A cross-links B-cell receptors via VH3 Fab regions, triggering nonspecific polyclonal activation and apoptosis, which depletes memory B-cell populations.
    • This disrupts long-term antibody production, fostering recurrent infections.

Figure 1: Structural Domains of Protein A

  • Ig-Binding Domains (E–A–B–C–D) : Five helical regions responsible for Fc/Fab interactions.
  • X Domain : Cell wall–anchoring region (absent in recombinant variants).

Additionally, Protein A exacerbates inflammation by activating tumor necrosis factor receptor 1 (TNFR1), contributing to lung injury and sepsis. Its uneven distribution on the bacterial surface, observed via Alexa Fluor 647–IgG labeling, further complicates immune recognition.

Properties

Molecular Weight

30 kDa

formulation

Recombinant Staphylococcal Protein A was lyophilized from 5 mM PB, pH 7.4.

Key on ui product background

Protein A is a 42 kDa surface protein originally found in the cell wall of the bacteria Staphylococcus aureus. It is encoded by the spa gene and its regulation is controlled by DNA topology, cellular osmolarity, and a two-component system called ArlS-ArlR. It has found use in biochemical research because of its ability to bind immunoglobulins. It is composed of five homologous Ig-binding domains that fold into a three-helix bundle. Each domain is able to bind proteins from many mammalian species, most notably IgGs. It binds the heavy chain within the Fc region of most immunoglobulins and also within the Fab region in the case of the human VH3 family. Through these interactions in serum, where IgG molecules are bound in the wrong orientation (in relation to normal antibody function), the bacteria disrupts opsonization and phagocytosis.

Purity

≥95%

source

E. coli

stability

3 years

storage

Store the recombinant protein A product at below -20°C. Avoid multiple freeze-thaw cycles and exposure to frequent temperature changes.

Synonym

Protein A

usage

For lab research use only!

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Antibody Purification
    • Affinity Chromatography : rSPA is widely used in affinity chromatography for the purification of monoclonal and polyclonal antibodies. Its high specificity for IgG allows for efficient capture and elution processes.
    • Case Study : A study demonstrated that rSPA could purify up to 23.4 mg/ml of human IgG when immobilized on cellulose, showcasing its effectiveness in isolating antibodies from complex mixtures .
  • Diagnostic Assays
    • Immunoassays : rSPA is utilized in various immunoassays, including ELISA and Western blotting, due to its ability to bind antibodies with high affinity.
    • Case Study : The use of rSPA-CBD (cellulose-binding domain fusion) in diagnostics was shown to enhance signal amplification in Western blots, improving detection sensitivity .
  • Therapeutic Applications
    • Monoclonal Antibody Production : rSPA plays a crucial role in the production and purification of therapeutic monoclonal antibodies, which are increasingly important in treating various diseases.
    • Market Impact : Approximately 86% of FDA-approved monoclonal antibodies utilize rSPA during their purification processes, highlighting its significance in biopharmaceutical manufacturing .
  • Research Applications
    • Immune Response Studies : rSPA has been implicated in studies examining immune responses, particularly how it can modulate antibody-mediated immunity. Research indicates that it can influence the formation of biofilms and impact host-pathogen interactions .
    • Genetic Engineering : Advances in genetic engineering have led to the development of modified forms of rSPA that exhibit enhanced binding properties and stability, further broadening its application scope .

Data Table: Comparison of Purification Methods Using rSPA

MethodYield (mg/ml)SpecificityNotes
Affinity ChromatographyUp to 23.4HighEffective for IgG purification
Cellulose BindingUp to 11.6ModerateSuitable for diagnostics
Engineered VariantsVariesEnhancedImproved binding and stability

Comparison with Similar Compounds

Recombinant Staphylococcal Protein A vs. Streptococcal Protein G

Parameter This compound Streptococcal Protein G
IgG Binding Specificity Binds Fc region of IgG1, IgG2, IgG4; weak binding to IgG3 Binds Fc region of all IgG subclasses, including IgG3
Species Range Broad (human, rabbit, guinea pig) Broader (human, cow, mouse, goat)
Fab Region Interaction Binds VH3-family Fab regions No Fab binding
Cost Efficiency Lower production cost due to optimized systems Higher cost due to complex purification

Key Findings :

  • Recombinant Streptococcal Protein G exhibits broader species compatibility but lacks Fab-binding functionality .
  • This compound’s dual Fc/Fab binding enhances its utility in immunoprecipitation and antibody purification but limits compatibility with VH3-containing therapeutic antibodies .

Hexameric Ligand (Mutated C-domain) vs. Native this compound

A mutated C-domain ligand demonstrated a 2.5-fold increase in equilibrium capacity (250 mg IgG/mL resin) compared to native this compound (100 mg IgG/mL) due to optimized ligand density and avidity . This variant also expanded the linear detection range in analytical assays by 40% .

Expression Systems and Yield

System Yield (mg/L) Purity Advantages Limitations
E. coli 50–200 >90% Cost-effective, scalable Inclusion bodies require refolding
P. pastoris 800–1,200 >95% High secretory yield, eukaryotic folding Longer fermentation cycles
Lactococcus lactis 30–50 80–85% Secretion without endotoxins Lower yield compared to E. coli

Key Findings :

  • P. pastoris outperforms bacterial systems in yield and purity but requires longer production times .

Immunomodulatory Effects

This compound vs. Sbi Protein

Both this compound and the S. aureus Sbi protein act as B-cell superantigens. This NETosis induction is critical for immune evasion in S. aureus infections .

Recombinant Fibronectin-Binding Protein (rFnBF) vs. This compound

rFnBF, another S. aureus-derived recombinant protein, inhibits bacterial adhesion to host cells by blocking fibronectin receptors. In a guinea pig wound model, rFnBF reduced abscess formation by 95% at 100 mg doses, outperforming this compound in prophylactic applications .

Stability and Functional Resilience

Parameter This compound Synthetic Z Domains (Engineered)
Thermal Stability Stable up to 70°C Stable up to 80°C
Protease Resistance Susceptible to trypsin Resistant due to engineered loops
pH Tolerance Active at pH 3–11 Active at pH 2–12

Key Findings :

  • Engineered synthetic Z domains (derived from this compound) exhibit superior stability, enabling harsh purification conditions .

Preparation Methods

Expression Systems for Recombinant Staphylococcal Protein A

The production of rSPA primarily involves heterologous expression in microbial hosts, with Escherichia coli and Pichia pastoris being the most common systems.

1.1 Escherichia coli Expression

  • Intracellular Expression : Traditional methods express rSPA intracellularly in E. coli, requiring cell lysis for protein recovery. This approach involves cloning the protein A gene into plasmid vectors such as pET30a or pMAL-c2X, followed by induction with IPTG at optimized conditions (e.g., OD600 of 0.3-0.8, IPTG concentration 0.1-1.0 mM, temperature 18-37°C, induction time 3-8 hours).
  • Periplasmic/Extracellular Expression : To simplify purification, fusion with signal peptides like pelB directs rSPA to the periplasm or extracellular space, facilitating easier protein recovery. Adding chemical permeabilizers such as Tris-HCl (180 mM, pH 8.5) during induction can enhance extracellular release, achieving yields up to 5.5 g/L in bioreactor cultures.

1.2 Pichia pastoris Expression

  • Pichia pastoris enables secretory expression of rSPA, which is secreted directly into the culture medium. This method reduces purification complexity and increases yield.
  • Optimization of fermentation parameters (cell density, pH, temperature, induction time) can yield up to 8.8 g/L of rSPA, representing 80% of total secreted protein.

Purification Strategies

Purification of rSPA aims to achieve high purity (>95%) and maintain functional IgG-binding activity. Common purification methods include affinity chromatography, ion-exchange chromatography, and ultrafiltration.

2.1 Affinity Chromatography

  • Nickel affinity chromatography is widely used for His-tagged recombinant proteins expressed in E. coli. Binding buffers typically contain low imidazole concentrations (e.g., 20 mM), with elution buffers containing higher imidazole (e.g., 40 mM to 500 mM) to selectively elute rSPA.
  • Amylose resin chromatography is employed when rSPA is fused with maltose-binding protein (MBP), which also enhances solubility.

2.2 Ion-Exchange Chromatography

  • Anion exchange chromatography is used as a polishing step to increase purity. Elution is performed by increasing salt concentration at pH 7.0-9.0.
  • DEAE ion-exchange chromatography is effective for purifying secreted rSPA from Pichia pastoris culture supernatants after desalting.

2.3 Ultrafiltration and Tangential Flow Filtration

  • Ultrafiltration concentrates the protein and removes low molecular weight impurities.
  • Tangential flow filtration is used to concentrate and dialyze extracellularly expressed rSPA before chromatographic steps.

Process Optimization and Quality Control

  • The recombinant protein is typically >95% pure, with molecular weights ranging from ~33.8 kDa (depending on expression construct) to ~46.7 kDa for full-length proteins.
  • Process reproducibility is demonstrated by consistent quality across multiple production lots.
  • Quality control includes SDS-PAGE, HPLC, MALDI-TOF MS, Western blotting, and ELISA to confirm purity, identity, and IgG-binding functionality.

Summary Table of Preparation Methods

Parameter E. coli Intracellular Expression E. coli Extracellular Expression Pichia pastoris Secretory Expression Notes/References
Expression Vector pET30a, pMAL-c2X pelB signal peptide fusion Pichia expression vectors
Induction Conditions IPTG 0.1-1.0 mM, 18-37°C, 3-8h IPTG + Tris-HCl (180 mM, pH 8.5) Optimized OD600, pH, temp, time
Yield (g/L) Moderate (~0.3-0.5 g/L typical) High (~5.5 g/L) Very high (~8.8 g/L)
Purification Methods Ni affinity + ion exchange Concentration + ion exchange Desalting + DEAE ion exchange
Purity Achieved >95% >95% >95%
Protein Size (kDa) ~34-47 ~34-47 ~34-47
Functional Validation ELISA, Western blot, MALDI-TOF ELISA, SDS-PAGE, HPLC ELISA, SDS-PAGE, MALDI-TOF

Research Findings and Practical Implications

  • Recombinant Protein A produced in E. coli with MBP fusion shows enhanced solubility and can be purified cost-effectively using amylose resin chromatography.
  • Extracellular expression in E. coli with pelB signal peptide and chemical permeabilization significantly increases yield and simplifies downstream processing.
  • Pichia pastoris secretory expression achieves the highest yields with a simpler purification process, making it attractive for industrial-scale production.
  • Recombinant Protein A prepared by these methods retains strong IgG binding affinity, thermal stability, and alkali resistance, suitable for antibody purification and immunodiagnostic applications.

Q & A

Q. What are the structural characteristics of Recombinant SPA, and how do they influence its IgG-binding specificity?

Recombinant SPA is a non-glycosylated polypeptide (~45 kDa) produced in E. coli . Its structure includes five homologous IgG-binding domains (termed E, D, A, B, and C), each forming a three-helix bundle that binds the Fc region of IgG . Mutational studies (e.g., substitutions in residues like Leu17, Asn28, and Lys35) demonstrate that specific amino acids within these domains are critical for IgG affinity. For example, the Z variant (a domain B derivative) showed weakened binding when residues in the Fc-interaction surface were mutated, as quantified via competitive radioassays and circular dichroism . These structural insights guide the engineering of SPA variants for tailored applications in antibody purification or immune evasion studies.

Q. How is Recombinant SPA produced in E. coli, and what quality control measures ensure its purity and functionality?

Recombinant SPA is expressed in E. coli using plasmids encoding modified spa genes, followed by fermentation and purification via IgG affinity chromatography . Critical quality control steps include:

  • Purity assessment : SDS-PAGE and reverse-phase HPLC (RP-HPLC) confirm >98% purity .
  • Activity validation : Binding assays (e.g., ELISA) measure IgG affinity, with activity thresholds >95% .
  • Contaminant screening : Endotoxin levels are monitored to exclude bacterial toxins, and mass spectrometry verifies sequence integrity .
    These protocols ensure reproducibility in research applications like immunoprecipitation or flow cytometry.

Advanced Research Questions

Q. How can researchers optimize experimental designs to study SPA-mediated immune evasion mechanisms in S. aureus infections?

SPA enhances S. aureus virulence by binding IgG’s Fc region, disrupting opsonophagocytosis and complement activation . Methodological strategies include:

  • Mutant construction : Generate spa knockout strains or domain-specific mutants to isolate Fc-binding effects .
  • In vitro models : Use human umbilical vein endothelial cells (HUVECs) to quantify bacterial internalization with/without SPA pre-treatment .
  • In vivo models : Evaluate abscess formation in guinea pigs, comparing wild-type and mutant strains’ ID50 (infective dose) .
  • Competitive assays : Radiolabeled SPA variants can quantify binding kinetics to IgG subclasses .

Q. What methodological challenges arise when correlating in vitro SPA binding data with in vivo virulence outcomes?

Discrepancies often occur due to redundant virulence factors in S. aureus. For example:

  • Contradictory findings : While FnBP (fibronectin-binding protein) mutants showed no virulence difference in guinea pig wound models, expressing fnbA in Lactococcus lactis increased endocarditis virulence, highlighting context-dependent roles .
  • Experimental mitigation : Use combinatorial knockouts (e.g., spa + fnbA mutants) and multi-model validation (e.g., endocarditis vs. abscess models) to isolate SPA’s contribution .
  • Quantitative tools : Pair transcriptomics (to assess spa expression under stress) with biophysical assays (surface plasmon resonance) to link binding affinity to pathogenicity .

Q. How do recombinant SPA variants with modified Fc-binding domains affect antibody orientation in immunoprecipitation assays?

SPA mutations can alter antibody binding orientation, impacting assay specificity:

  • Domain engineering : Truncated SPA (e.g., ZZ peptide, two domain B repeats) binds IgG bivalently, improving immunoprecipitation efficiency .
  • Functional trade-offs : The Z(F30A) mutant (with a non-binding surface mutation) retains structural stability but loses Fc affinity, serving as a negative control in pull-down experiments .
  • Validation steps : Compare wild-type and mutant SPA in Western blotting or ELISA to confirm target-antibody interactions are Fc-mediated .

Key Data and Methodological Insights

Parameter SPA Wild-Type SPA Mutant (e.g., Z(N28A)) Experimental Method
IgG Binding AffinityKd ~10<sup>-8</sup> MKd ~10<sup>-6</sup> MCompetitive radioassay
Purity>98% (RP-HPLC)>95% (SDS-PAGE)Chromatography
In Vivo EfficacyID50 = 10<sup>3</sup> CFUID50 = 10<sup>5</sup> CFUGuinea pig abscess model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.